4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated thiophene is then coupled with the oxazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the oxazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzamide: Similar structure but with a benzene ring instead of thiophene.
4-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide: Lacks the halogen substitution.
Uniqueness
4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the oxazole ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-5-9(6(2)15-13-5)12-10(14)8-3-7(11)4-16-8/h3-4H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXPIAIELQEYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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